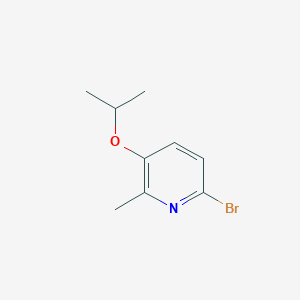

6-Bromo-3-isopropoxy-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-2-methyl-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-8-4-5-9(10)11-7(8)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPJAXOQIIQTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-isopropoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Versatility of the Pyridine Scaffold

Pyridine and its derivatives are fundamental building blocks in organic chemistry, renowned for their presence in a vast array of biologically active compounds and functional materials.[1][2] The nitrogen atom in the six-membered aromatic ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. The functionalization of the pyridine ring with various substituents allows for the fine-tuning of its steric and electronic properties, making it a privileged scaffold in drug discovery. Substituted pyridines are integral to the structure of numerous pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antiviral, and antimicrobial properties.[1][3] This guide focuses on the specific, albeit lesser-known, derivative: 6-bromo-3-isopropoxy-2-methylpyridine.

Physicochemical Properties

A summary of the calculated and predicted physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C9H12BrNO | Calculated |

| Molecular Weight | 230.10 g/mol | Calculated |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | Inferred from similar compounds |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and sparingly soluble in water | Inferred from chemical structure |

Proposed Synthesis of this compound

Given the lack of a documented synthesis for this compound, a plausible synthetic pathway is proposed, commencing from a commercially available starting material, 2,6-dibromo-3-methylpyridine. This multi-step synthesis leverages well-established methodologies for the regioselective functionalization of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 6-Bromo-2-isopropoxy-3-methylpyridine (Isomer)

This initial step involves a nucleophilic aromatic substitution reaction to introduce the isopropoxy group. The bromine at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 6-position due to the activating effect of the ring nitrogen.

-

Reaction Setup: To a solution of sodium isopropoxide (prepared by reacting sodium metal with anhydrous isopropanol) in anhydrous isopropanol, add 2,6-dibromo-3-methylpyridine.

-

Reaction Conditions: Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-2-isopropoxy-3-methylpyridine. The molecular weight of this isomer is 230.10 g/mol , and its molecular formula is C9H12BrNO.[4]

Step 2: Isomerization to this compound (Target Compound)

The conversion of the 2-isopropoxy isomer to the desired 3-isopropoxy isomer is a non-trivial transformation and would likely require a multi-step process. A direct isomerization is unlikely. A more feasible, albeit longer, route would involve:

-

Conversion of the 3-methyl group to a functional group that can be replaced by a hydroxyl group. This could potentially be achieved through a series of oxidation and rearrangement reactions.

-

Williamson Ether Synthesis: The resulting 6-bromo-2-methylpyridin-3-ol could then be subjected to a Williamson ether synthesis with isopropyl bromide in the presence of a base to yield the target compound, this compound.

It is crucial to note that this proposed second stage is hypothetical and would require significant experimental optimization to achieve the desired product.

Potential Applications in Drug Discovery and Materials Science

While there is no specific data on the applications of this compound, the structural motifs present suggest several potential areas of utility.

-

Medicinal Chemistry: Substituted pyridines are prevalent in pharmaceuticals. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3] The isopropoxy group can enhance lipophilicity, which may improve cell membrane permeability and pharmacokinetic properties.

-

Agrochemicals: Many pesticides and herbicides incorporate a pyridine core.[1] The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with novel modes of action.

-

Materials Science: Pyridine derivatives can be used as ligands for metal complexes, which have applications in catalysis and as functional materials. The electronic properties of the pyridine ring can be tuned by the substituents, influencing the properties of the resulting metal complexes.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for this compound, which would be crucial for its characterization if synthesized.

| Technique | Predicted Data |

| ¹H NMR | - Aromatic protons on the pyridine ring (2H, appearing as doublets).- A septet for the methine proton of the isopropoxy group (1H).- A doublet for the methyl protons of the isopropoxy group (6H).- A singlet for the methyl group on the pyridine ring (3H). |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (5 signals).- The methine carbon of the isopropoxy group.- The methyl carbons of the isopropoxy group.- The methyl carbon attached to the pyridine ring. |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 230 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.- Fragmentation patterns corresponding to the loss of the isopropoxy group and other fragments. |

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a laboratory chemical. Based on its functional groups, potential hazards may include:

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Toxicity: Brominated organic compounds and pyridine derivatives can have varying levels of toxicity.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of pyridine derivatives. This guide has provided a theoretical framework for its synthesis and characterization, drawing upon established chemical principles and data from related compounds. The proposed synthetic route, while requiring experimental validation, offers a logical starting point for researchers aiming to access this compound. Its potential applications in drug discovery and materials science underscore the importance of continued exploration of novel chemical entities. This document serves as a foundational resource to stimulate and guide future research into the properties and utility of this compound.

References

-

PubChem. 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-3-fluoro-2-methylpyridine. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729. [Link]

-

Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. [Link]

- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]

-

Khan, E. (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate. [Link]

Sources

Introduction: Identifying a Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide to 6-Bromo-3-isopropoxy-2-methylpyridine: Synthesis, Characterization, and Application

In the landscape of medicinal chemistry, the substituted pyridine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an invaluable building block for drug development professionals. This guide focuses on a specific, highly functionalized derivative: This compound .

This compound is engineered for utility. The bromo group at the 6-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, heteroaryl, or alkyl groups. The isopropoxy group at the 3-position modulates the electronic nature of the ring and provides a lipophilic, metabolically stable ether linkage that can act as a hydrogen bond acceptor. Finally, the methyl group at the 2-position offers steric influence and can be a crucial element for optimizing binding interactions with biological targets.

As this is a specialized, non-commercial compound, this guide provides a comprehensive overview of its proposed synthesis from readily available precursors, detailed characterization methods, and a discussion of its potential applications as a key intermediate in the synthesis of complex bioactive molecules.

Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is foundational to its application in synthesis. Below is a summary of the calculated properties for the target compound and the experimentally determined properties of its key precursor.

| Property | This compound (Target) | 6-Bromo-2-methylpyridin-3-ol (Precursor) |

| CAS Number | Not available (non-commercial) | 118399-86-3[1][2] |

| Molecular Formula | C₉H₁₂BrNO | C₆H₆BrNO |

| Molecular Weight | 230.10 g/mol | 188.02 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Colorless crystals |

| Boiling Point | Predicted: >200 °C (decomposes) | Not available |

| Melting Point | Predicted: <40 °C | 187-189 °C |

| SMILES | CC1=C(OC(C)C)C=CC(Br)=N1 | CC1=C(O)C=CC(Br)=N1 |

| InChIKey | Predicted: YQDPJBCUDFVDFB-UHFFFAOYSA-N | NZEZVKXETZALTH-UHFFFAOYSA-N |

Proposed Synthesis: O-Isopropylation via Williamson Ether Synthesis

The most direct and reliable method to prepare the target compound is through the O-alkylation of its hydroxypyridine precursor, 6-Bromo-2-methylpyridin-3-ol. The Williamson ether synthesis provides a classic and robust framework for this transformation.

Causality and Mechanistic Insight

The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[3]

-

Deprotonation: The phenolic hydroxyl group of 6-Bromo-2-methylpyridin-3-ol is weakly acidic. A moderately strong base, such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is required to deprotonate the hydroxyl group, forming a more nucleophilic pyridinolate anion. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is crucial as it effectively solvates the cation (K⁺ or Na⁺) without interfering with the nucleophilicity of the anion.

-

Nucleophilic Attack: The resulting pyridinolate anion attacks the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane or isopropyl iodide). This SN2 attack proceeds with inversion of stereochemistry (though not relevant for the achiral isopropyl group) and forms the desired C-O ether bond, yielding the final product.[3] Secondary alkyl halides like 2-bromopropane are suitable, but care must be taken as competing elimination reactions can occur, especially at higher temperatures.[3]

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from established procedures for the O-alkylation of hydroxypyridines.[4]

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere, add 6-Bromo-2-methylpyridin-3-ol (1.0 eq.).

-

Solvent and Base: Add anhydrous DMF (approx. 0.1 M concentration) followed by finely pulverized potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

-

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add 2-bromopropane (1.2-1.5 eq.) to the mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain for 4-12 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into cold water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure product.

Spectroscopic Characterization: Verifying the Structure

Confirmation of the product's identity is achieved through standard spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A septet (a multiplet with 7 lines) at approximately δ 4.5-4.8 ppm, corresponding to the single methine proton (-OCH (CH₃)₂) of the isopropoxy group.

-

A doublet at approximately δ 1.3-1.4 ppm, integrating to 6 protons, representing the two equivalent methyl groups (-OCH(CH₃ )₂) of the isopropoxy group.

-

A singlet at approximately δ 2.4-2.5 ppm, integrating to 3 protons, for the methyl group on the pyridine ring (Ar-CH₃ ).

-

Two doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1 proton, corresponding to the two coupled protons on the pyridine ring.[5]

-

-

¹³C NMR: The carbon NMR will corroborate the structure with signals for the 9 unique carbon atoms, including the characteristic aliphatic signals for the isopropoxy group (one methine, one methyl) and the aromatic carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a molecular ion peak [M+H]⁺ at approximately 230.0/232.0 m/z, demonstrating the characteristic isotopic pattern for a compound containing one bromine atom.

Applications in Medicinal Chemistry: A Gateway to Novel Compounds

The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 6-position is an ideal site for palladium-catalyzed cross-coupling reactions. This allows for the efficient formation of new carbon-carbon or carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters is one of the most powerful methods to create biaryl structures.[6] This is a cornerstone of modern drug synthesis.[7][8]

-

Buchwald-Hartwig Amination: Introduction of primary or secondary amines to form 6-amino-pyridine derivatives.

-

Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne, providing access to a different chemical space.

-

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

The chemoselectivity of these reactions is high, meaning the C-Br bond will react preferentially under palladium catalysis, leaving the ether and methyl groups untouched.[9]

Illustrative Suzuki Coupling Workflow

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.[10][11]

-

Ventilation: Handle the compound and all reagents, especially volatile solvents like DMF, in a well-ventilated chemical fume hood.[12][13]

-

Hazards of Precursors and Reagents:

-

Brominated Pyridines: Generally considered irritants to the skin, eyes, and respiratory system. Harmful if swallowed.

-

DMF (Solvent): A potential reproductive toxin; avoid inhalation and skin contact.

-

Potassium Carbonate: An irritant; avoid creating dust.

-

2-Bromopropane: Flammable liquid and potential irritant.

-

Always consult the specific Safety Data Sheet (SDS) for each chemical used in the synthesis before beginning work.[11][14] Contaminated waste should be disposed of according to institutional and local regulations.

References

-

15N NMR spectra of HP-pyridine as the free base (green) and fully protonated.... ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

-

Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. Available at: [Link] (Accessed: January 26, 2026).

- Method of carrying out Suzuki-Miyaura CC-coupling reactions. Google Patents.

-

Safety Data Sheet: Pyridine. Carl ROTH. Available at: [Link] (Accessed: January 26, 2026).

-

A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

-

How to synthesizer of 3-hydroxy pyridine?. ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

- Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.

-

A Formulation Protocol with Pyridine to Enable DNP-SENS on Reactive Surface Sites. ChemRxiv. Available at: [Link] (Accessed: January 26, 2026).

-

Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SciRP.org. Available at: [Link] (Accessed: January 26, 2026).

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link] (Accessed: January 26, 2026).

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link] (Accessed: January 26, 2026).

- An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl)pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates. Google Patents.

-

Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. Royal Society of Chemistry. Available at: [Link] (Accessed: January 26, 2026).

- Preparation method of 3-hydroxypyridine. Google Patents.

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link] (Accessed: January 26, 2026).

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... ResearchGate. Available at: [Link] (Accessed: January 26, 2026).

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available at: [Link] (Accessed: January 26, 2026).

-

Williamson Ether Synthesis. Available at: [Link] (Accessed: January 26, 2026).

-

Pyridine: incident management. GOV.UK. Available at: [Link] (Accessed: January 26, 2026).

-

2-Methyl-3-hydroxy-6-bromopyridine. 3ASenrise. Available at: [Link] (Accessed: January 26, 2026).

-

Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. Available at: [Link] (Accessed: January 26, 2026).

-

NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO. Available at: [Link] (Accessed: January 26, 2026).

-

Pyridine Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link] (Accessed: January 26, 2026).

-

Pyridine Safety Data Sheet. Lab Alley. Available at: [Link] (Accessed: January 26, 2026).

Sources

- 1. 3asenrise.com [3asenrise.com]

- 2. 122547-72-2|Soraphen A|Taizhou Zhenyu Biotech Co.,LTD [zhenyubiotech.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. scielo.br [scielo.br]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. media.laballey.com [media.laballey.com]

- 12. carlroth.com [carlroth.com]

- 13. kishida.co.jp [kishida.co.jp]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

physical and chemical properties of 6-Bromo-3-isopropoxy-2-methylpyridine

An In-Depth Technical Guide to 6-Bromo-3-isopropoxy-2-methylpyridine for Researchers and Drug Development Professionals

As a key building block in modern medicinal chemistry and materials science, this compound offers a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic pathway, expected reactivity, and essential safety information, designed for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a substituted pyridine derivative. The presence of a bromine atom at the 6-position, an isopropoxy group at the 3-position, and a methyl group at the 2-position provides a unique combination of steric and electronic properties that can be exploited in organic synthesis.

Structural and Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below. It is important to note that while core identifiers are well-established, specific experimental data for properties such as melting and boiling points are not widely available in the literature. Therefore, values for closely related analogs are provided for estimation purposes.

| Property | Value | Source(s) |

| CAS Number | 1392466-94-2 | [1][2] |

| Molecular Formula | C₉H₁₂BrNO | [2][3] |

| Molecular Weight | 230.10 g/mol | [1][3] |

| SMILES | CC(C)OC1=C(C)N=C(Br)C=C1 | [3] |

| Synonyms | 6-bromo-2-methyl-3-propan-2-yloxypyridine | [1] |

| Purity (Typical) | ≥95% | [2] |

| Physical State | Solid (Expected) | Inferred from analogs |

| Melting Point | Not reported; Analog (3,6-Dibromo-2-methylpyridine) melts at 36-40 °C | |

| Boiling Point | Not reported; Analog (2-Bromo-6-methylpyridine) boils at 102-103 °C / 20 mmHg | [4] |

| Solubility | Expected to be soluble in most organic solvents and insoluble in water | [5] |

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

The synthesis would likely start from 6-bromo-2-methylpyridin-3-ol. This precursor can be deprotonated with a suitable base to form a pyridinolate anion, which then acts as a nucleophile to displace a halide from an isopropyl electrophile (e.g., 2-bromopropane).

Caption: Proposed Williamson ether synthesis pathway.

Experimental Protocol:

-

Deprotonation: To a solution of 6-bromo-2-methylpyridin-3-ol in an anhydrous polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridinolate anion.

-

Etherification: Add 2-bromopropane (or a similar isopropyl halide) dropwise to the reaction mixture.

-

Heating: Gently heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and then brine to remove residual solvent and inorganic salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]

Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is crucial to achieve the high purity required for subsequent applications.

-

Column Chromatography: This is the most common and effective method for purifying products of this type. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a typical mobile phase system.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.[6]

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its C-Br bond, making it an excellent substrate for various cross-coupling reactions.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: This is one of the most powerful methods for forming carbon-carbon bonds. The bromine atom at the 6-position can be readily displaced by a wide range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base.[7] This reaction is fundamental in building the complex bi-aryl structures often found in pharmaceuticals.[7]

-

Other Cross-Coupling Reactions: The C-Br bond is also amenable to other palladium-catalyzed reactions such as Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Stille coupling (with organostannanes).

-

Homocoupling: Under certain reductive conditions, bromopyridines can undergo homocoupling to form bipyridine structures, which are important ligands in coordination chemistry.[8]

Caption: Key cross-coupling reactions.

Applications in Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry. The core structure of this compound is found in or is a precursor to molecules with a wide range of biological activities. Pyridine derivatives are known to exhibit antitumor, antiviral, antimicrobial, and antidiabetic properties.[7] The ability to easily functionalize the 6-position via cross-coupling allows for the rapid generation of libraries of novel compounds for screening against various biological targets. For instance, related quinoline structures have been investigated as inhibitors of prostaglandin F2α, a target for preventing preterm birth.[9]

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected NMR signatures can be predicted based on the structure.

-

¹H NMR:

-

Isopropoxy Group: A septet for the CH proton and a doublet for the two CH₃ groups.

-

Methyl Group: A singlet for the CH₃ group on the pyridine ring.

-

Pyridine Ring: Two doublets in the aromatic region corresponding to the two protons on the pyridine ring.

-

-

¹³C NMR:

-

The spectrum should show 9 distinct carbon signals.

-

Aliphatic Region: Signals for the methyl group and the two carbons of the isopropoxy group.

-

Aromatic Region: Six signals for the pyridine ring carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

GHS Hazard Information

-

Hazard Statement: H302: Harmful if swallowed.[1]

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation Mark).[1]

Based on data from closely related compounds such as 6-bromo-3-fluoro-2-methylpyridine and 6-bromo-2-methylpyridin-3-ol, the following hazards should also be anticipated:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide serves as a foundational resource for understanding the properties and potential of this compound. Its versatile reactivity makes it a valuable tool for chemists aiming to synthesize novel and complex molecules for a wide array of applications.

References

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Available at: [Link]

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.

-

PubChem. (n.d.). 6-Bromo-3-fluoro-2-methylpyridine. Retrieved from [Link]

-

AA Blocks. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methylpyridin-3-ol. Retrieved from [Link]

- Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.

-

PubMed. (2025). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue “The Role of Natural Products in Drug Discovery”. Retrieved from [Link]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

RSC Publishing. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Retrieved from [Link]

-

Cynor Laboratories. (n.d.). Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. aablocks.com [aablocks.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Bromo-6-methylpyridine 98 5315-25-3 [sigmaaldrich.com]

- 5. cynorlaboratories.com [cynorlaboratories.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone) - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00005B [pubs.rsc.org]

- 9. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromo-2-methylpyridin-3-ol | C6H6BrNO | CID 11194787 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Data of 6-Bromo-3-isopropoxy-2-methylpyridine

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Bromo-3-isopropoxy-2-methylpyridine is a substituted pyridine derivative of interest in synthetic chemistry, potentially as a building block for more complex molecules in drug discovery and agrochemicals. The unique arrangement of its substituents—a halogen, an alkoxy group, and an alkyl group—on the pyridine ring creates a distinct electronic environment, making its characterization a non-trivial pursuit.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon skeleton of organic molecules.[1][2] Unlike ¹H NMR, ¹³C NMR spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom, which simplifies spectral interpretation.[3] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing deep insights into the molecular structure.[4]

Predicted ¹³C NMR Data for this compound

The ¹³C NMR spectrum for this compound was predicted using advanced computational algorithms that account for the intricate electronic effects of the various substituents on the pyridine nucleus. The predicted chemical shifts are presented in Table 1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 155.1 |

| C3 | 145.8 |

| C4 | 111.2 |

| C5 | 141.5 |

| C6 | 139.7 |

| C7 (CH₃) | 22.5 |

| C8 (CH) | 71.3 |

| C9, C10 (CH₃) | 21.9 |

Note: Data is based on a computational prediction and should be used as a reference for experimental verification. The solvent is typically CDCl₃.

Peak Assignment and Structural Elucidation

The assignment of the predicted ¹³C NMR signals is based on the established principles of substituent-induced chemical shifts (SCS) on a pyridine ring.[5][6] The electron-donating and electron-withdrawing properties of the bromo, isopropoxy, and methyl groups, through both inductive and resonance effects, dictate the shielding and deshielding of the ring carbons.

-

C2 (155.1 ppm): This carbon is directly attached to the nitrogen atom and the methyl group. The nitrogen atom is highly electronegative, leading to a significant downfield shift. The isopropoxy group at the C3 position also contributes to deshielding. This is a quaternary carbon, and its signal is expected to be of lower intensity in a standard proton-decoupled spectrum.[2]

-

C3 (145.8 ppm): This carbon is bonded to the electron-donating isopropoxy group. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring, which would typically cause an upfield shift (shielding). However, being directly attached to the electronegative oxygen also results in a strong inductive withdrawal, leading to a net downfield shift.

-

C4 (111.2 ppm): This carbon is positioned para to the nitrogen and ortho to the bromine atom. It experiences a shielding effect from the electron-donating isopropoxy group at C3, resulting in the most upfield-shifted signal among the aromatic carbons.

-

C5 (141.5 ppm): This carbon is primarily influenced by the adjacent bromine atom at C6. Halogens exhibit a complex effect; while they are inductively withdrawing, they can be weakly resonance-donating. The dominant effect here is the inductive withdrawal and the "heavy atom" effect of bromine, causing a downfield shift.

-

C6 (139.7 ppm): This carbon is directly attached to the electronegative bromine atom, which causes a significant downfield shift. It is also adjacent to the ring nitrogen, further contributing to its deshielded character.

-

C7 (22.5 ppm): This signal corresponds to the methyl group attached to C2. Alkyl carbons typically appear in the upfield region of the spectrum, and this value is characteristic for a methyl group on an aromatic ring.[3]

-

C8 (71.3 ppm): This is the methine carbon of the isopropoxy group. Being directly attached to an oxygen atom, it is significantly deshielded and appears in the characteristic range for carbons in an ether linkage.[4]

-

C9, C10 (21.9 ppm): These are the two equivalent methyl carbons of the isopropoxy group. Their chemical shift is in the typical upfield alkyl region.

Caption: Standard workflow for ¹³C NMR data acquisition.

Conclusion

This technical guide has provided a detailed framework for understanding the ¹³C NMR spectrum of this compound. By leveraging predictive algorithms and fundamental principles of NMR spectroscopy, we have assigned the chemical shifts for all carbon atoms in the molecule, offering a valuable reference for researchers in the field. The provided experimental protocol outlines a standardized and reliable method for acquiring high-quality ¹³C NMR data, empowering scientists to confidently characterize their synthetic intermediates and final products. The combination of predictive data analysis and robust experimental methodology represents a powerful approach in modern chemical research, accelerating the pace of discovery and development.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-475. Available at: [Link]

-

NMR Core Staff. (n.d.). Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. Retrieved from [Link]

-

Singh, G. P., Goud, N. R., Kumar, P. J., Sundaresan, C. N., & Rao, G. N. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. Available at: [Link]

- Breitmaier, E., & Voelter, W. (1987).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Duddeck, H. (1998). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(1), 1-15. Available at: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 13C Parameters. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

Defense Technical Information Center. (1987). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ChemistryViews. (2017). Wiley 13C NMR Data Checker. Retrieved from [Link]

-

Varian, Inc. (n.d.). Running 13C spectra. University of Missouri-St. Louis. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). A table of C-13 chemical shifts. Retrieved from [Link]

-

Zibaseresht, R., & Habibi, N. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Arkivoc, 2019(6), 277-287. Available at: [Link]

-

Li, Y., et al. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 26(11), 3165. Available at: [Link]

-

Gambaro, A., Coletta, F., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR for Physical Chemists. Retrieved from [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference. University of Texas Southwestern Medical Center. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-3-isopropoxy-2-methylpyridine

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of complex synthetic campaigns and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the stability and optimal storage conditions for 6-Bromo-3-isopropoxy-2-methylpyridine, a key substituted pyridine building block. By understanding the inherent chemical properties of this molecule, we can proactively mitigate degradation and ensure its long-term viability in a laboratory setting.

Molecular Profile and Inherent Reactivity

This compound is a multi-functionalized heterocyclic compound. Its stability is dictated by the interplay of its constituent parts: the pyridine ring, the bromo substituent, the isopropoxy group, and the methyl group. The electron-withdrawing nature of the bromine atom and the nitrogen within the pyridine ring, combined with the electron-donating character of the isopropoxy and methyl groups, creates a unique electronic landscape that influences its reactivity and potential degradation pathways.

Substituted pyridines, as a class of compounds, are generally stable; however, the specific functional groups on this compound present potential vulnerabilities.[1][2][3][4] The presence of bromo and ether functionalities suggests a susceptibility to nucleophilic substitution and ether cleavage under certain conditions, respectively.

Recommended Storage Conditions: A Proactive Approach to Preservation

Based on safety data sheets for structurally analogous brominated and alkylated pyridines, a set of best practices for the storage of this compound can be established.[5][6][7][8] The primary goal is to shield the compound from environmental factors that can accelerate degradation.

Table 1: Recommended Storage Parameters for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Cool; Ambient or Refrigerated | Minimizes the rate of potential decomposition reactions.[6][7][8] |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |

| Light | Amber vial or dark location | Protects against photolytic degradation, a common pathway for halogenated organic compounds. |

| Container | Tightly sealed, suitable material | Prevents ingress of moisture and air; avoids reaction with container material.[5][6][7][9] |

Experimental Protocol: Long-Term Storage Initiation

-

Material Acquisition: Upon receipt, visually inspect the container for any signs of damage or improper sealing.

-

Inerting: If the compound is to be stored for an extended period, carefully open the container in a glove box or under a stream of inert gas (Argon or Nitrogen).

-

Aliquoting (Optional but Recommended): If frequent use is anticipated, aliquot the material into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere with each use.

-

Sealing: Securely seal the primary container and any aliquots with a high-quality, chemically resistant cap. Parafilm can be used as a secondary seal.

-

Labeling: Clearly label each container with the compound name, date of receipt, and any specific handling precautions.

-

Storage Location: Place the sealed containers in a designated cool, dry, and dark location, away from incompatible materials.[5][7]

Potential Degradation Pathways and Incompatibilities

Understanding the likely routes of degradation is crucial for both storage and handling. The functional groups present in this compound suggest several potential pathways.

Hydrolysis

The isopropoxy group, an ether linkage, can be susceptible to cleavage under strongly acidic conditions, leading to the formation of the corresponding pyridinol and isopropanol. While this is less likely under neutral storage conditions, it is a critical consideration if the compound is to be used in acidic reaction mixtures.

Oxidation

The pyridine ring and the methyl group can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[5][6] This can lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid.

Nucleophilic Substitution

The bromine atom at the 6-position is susceptible to displacement by strong nucleophiles. While not a primary concern during storage, it is important to avoid storing the compound in close proximity to strong bases or other nucleophilic reagents.

Incompatible Materials:

-

Strong Oxidizing Agents: Peroxides, permanganates, etc.[5][6]

-

Strong Acids and Bases: Can catalyze degradation.[6]

-

Heat, Sparks, and Open Flames: Standard precaution for organic chemicals.[6][7][9]

Logical Workflow for Handling and Storage

To ensure the consistent quality of this compound, a systematic approach to its handling and storage should be implemented. The following diagram illustrates a decision-making workflow for researchers.

Caption: Decision workflow for the appropriate storage of this compound.

Conclusion

The stability of this compound is robust under appropriate storage conditions. By adhering to the principles of minimizing exposure to heat, light, moisture, and incompatible reagents, researchers can ensure the long-term integrity of this valuable synthetic building block. The implementation of systematic handling and storage protocols, as outlined in this guide, is a critical component of good laboratory practice and contributes to the reproducibility and success of chemical research and drug development endeavors.

References

- SAFETY DATA SHEET. (2009).

- 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.

- SAFETY DATA SHEET. (2025).

- SAFETY DATA SHEET. Fisher Scientific.

- 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- SAFETY DATA SHEET. Sigma-Aldrich. (2024).

- 6-Bromo-2-isopropoxy-3-methylpyridine. ChemScene.

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022). MDPI.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.

- 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832. PubChem.

- Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. (n.d.). PMC - NIH.

- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry - ACS Publications.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.

- Access to Highly Substituted Pyridines via Energy Transfer. (n.d.). ChemRxiv.

- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters - ACS Publications.

- 6-Bromo-3-fluoro-2-methylpyridine | C6H5BrFN | CID 2783180. PubChem.

- 2-Amino-3-bromo-6-methylpyridine. Chem-Impex.

- 5315-25-3|2-Bromo-6-methylpyridine|BLD Pharm. BLD Pharm.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Formation of the Grignard Reagent from 6-Bromo-3-isopropoxy-2-methylpyridine

Introduction: The Strategic Importance of Pyridyl Grignard Reagents

Pyridyl scaffolds are ubiquitous in modern pharmaceuticals, agrochemicals, and functional materials. The ability to selectively functionalize the pyridine ring is therefore of paramount importance in drug development and chemical synthesis. Organometallic reagents, particularly Grignard reagents, offer a powerful tool for creating carbon-carbon bonds, enabling the introduction of diverse substituents onto the pyridine core.[1][2]

This document provides a detailed technical guide for the successful formation of the Grignard reagent from 6-Bromo-3-isopropoxy-2-methylpyridine. This specific reagent is a valuable building block, featuring an electron-donating isopropoxy group and a methyl group, which modulate the electronic properties and steric environment of the pyridine ring. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven laboratory protocol, and discuss critical parameters for ensuring a successful and reproducible synthesis.

Mechanistic Considerations and Causality in Experimental Design

The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond.[3][4][5] While seemingly straightforward, this process is a complex, surface-mediated reaction that is highly sensitive to the substrate and reaction conditions.

The Radical Mechanism on the Magnesium Surface

The prevailing mechanism for Grignard formation is a non-chain radical process that occurs at the solid-liquid interface of the magnesium metal.[3][6]

-

Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the magnesium metal surface to the antibonding orbital (σ*) of the C-Br bond of the bromopyridine. This is the rate-determining step.[6]

-

Radical Anion Formation & Fragmentation: This electron transfer forms a transient radical anion, which rapidly fragments to yield a pyridyl radical and a bromide anion.

-

Radical Recombination: The newly formed pyridyl radical and a magnesium(I) radical species (Mg⁺•), both present on or near the metal surface, recombine to form the final organomagnesium compound, the Grignard reagent.[6]

The presence of radical intermediates has been substantiated by various studies, including those using radical probes.[7] Understanding this mechanism underscores the critical importance of the magnesium surface's activity.

Challenges Specific to Pyridyl Halides

Forming Grignard reagents from pyridyl halides presents unique challenges compared to their carbocyclic aryl counterparts:

-

Electron-Deficient Ring: The electron-withdrawing nature of the nitrogen atom in the pyridine ring can make the initial single electron transfer more difficult.

-

Lewis Basicity: The lone pair on the pyridine nitrogen can coordinate to the magnesium surface or the formed Grignard reagent, potentially altering reactivity or leading to solubility issues.

-

Side Reactions: Dimerization of the pyridyl radical intermediates (Wurtz-type coupling) can occur, reducing the yield of the desired Grignard reagent.[3]

To overcome these challenges, meticulous control over reaction parameters is essential.

The Critical Role of Magnesium Activation

Commercially available magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which is inert and prevents the reaction from starting.[1] This layer must be disrupted or removed to expose the fresh, reactive magnesium surface. Several methods have been developed for this purpose:

-

Chemical Activation: Small amounts of activating agents are introduced to react with the MgO layer and expose the underlying metal. Common activators include iodine (I₂), 1,2-dibromoethane (DBE), and methyl iodide.[1] 1,2-dibromoethane is particularly advantageous as its reaction with magnesium produces ethene gas and MgBr₂, providing a visual cue (bubbling) that activation is successful.[1][8]

-

Mechanical Activation: Methods like in situ crushing of magnesium pieces, vigorous stirring, or sonication can physically break the oxide layer.[1]

-

Advanced Methods: For particularly challenging substrates, highly reactive Rieke magnesium, prepared by the reduction of MgCl₂, can be used.[9]

This protocol will utilize iodine as a simple and effective activating agent.

Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for Pyridyl Grignard Synthesis

Detailed Laboratory Protocol

This protocol details the formation of 3-Isopropoxy-2-methyl-6-pyridylmagnesium bromide.

Materials and Reagents:

-

This compound

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Anhydrous Diethyl Ether (for washing, optional)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Pressure-equalizing dropping funnel

-

Glass stopper or septum

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

Procedure:

-

Glassware Preparation: All glassware must be scrupulously dried to prevent quenching the highly basic Grignard reagent.[10] Assemble the three-neck flask with the condenser and dropping funnel. Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of argon or nitrogen.

-

Magnesium Activation:

-

Remove the dropping funnel and, under a positive flow of inert gas, add magnesium turnings (1.2 equivalents) to the reaction flask.

-

Add a single small crystal of iodine. The flask will develop a faint purple vapor or brown stain on the metal surface.

-

Gently warm the flask with a heat gun under the inert atmosphere until the iodine vapor sublimes and deposits on the magnesium.[11]

-

-

Reaction Initiation:

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add a small aliquot (approx. 5-10%) of this solution to the activated magnesium turnings.

-

The reaction should initiate spontaneously. Signs of initiation include the disappearance of the brown iodine color, a gentle bubbling from the magnesium surface, and a slight exotherm.[8] If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

-

-

Formation of the Grignard Reagent:

-

Once the reaction is initiated, begin a slow, dropwise addition of the remaining bromopyridine solution from the dropping funnel at a rate that maintains a gentle reflux. The solution will typically turn a grayish or brownish color.

-

After the addition is complete, continue to stir the reaction mixture at a gentle reflux (or at 40-50°C) for an additional 1-3 hours to ensure complete consumption of the starting material.

-

-

Completion and Use:

-

After the reflux period, cool the reaction mixture to room temperature. The Grignard reagent solution will appear as a cloudy, dark liquid above the unreacted magnesium.

-

The reagent is now ready for use in subsequent reactions. For quantitative applications, it is highly recommended to determine the exact concentration of the Grignard reagent via titration (e.g., with a solution of I₂ or a known amount of a protic acid like benzoic acid).

-

Key Reaction Parameters Summary

| Parameter | Recommended Value/Condition | Rationale |

| Equivalents of Mg | 1.2 - 1.5 eq. | Ensures a fresh surface is available and drives the reaction to completion. |

| Solvent | Anhydrous THF | Ethers are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.[6][12] |

| Temperature | 40 - 50 °C (Gentle Reflux) | Provides sufficient energy to overcome the activation barrier without promoting excessive side reactions. |

| Atmosphere | Inert (Argon or Nitrogen) | Grignard reagents are highly reactive with water and oxygen.[10] |

| Activation Method | Iodine (I₂) | A simple and visually effective method for removing the passivating MgO layer.[1] |

| Concentration | 0.5 - 1.0 M | A practical concentration range that balances reaction rate and solubility. |

Advanced Considerations: "Turbo-Grignard" Reagents

For substrates that are particularly unreactive or prone to side reactions, the use of a "Turbo-Grignard" reagent, developed by Knochel and coworkers, can be highly effective.[13] These are prepared by adding lithium chloride (LiCl) to the reaction.[13][14]

-

Mechanism of Action: LiCl breaks down the dimeric and polymeric aggregates of the Grignard reagent, leading to more soluble and kinetically more reactive monomeric species.[13][15] This enhanced reactivity often allows the reaction to proceed at lower temperatures, improving functional group tolerance.

-

Practical Application: To implement this, anhydrous LiCl (1.0 equivalent) is added to the flask along with the magnesium turnings before the reaction is initiated.

Similarly, Knochel-Hauser bases (e.g., TMPMgCl·LiCl) can be used for selective deprotonation of pyridines, offering an alternative pathway to functionalized organomagnesium species.[16][17][18][19]

Troubleshooting Guide

-

Reaction Fails to Initiate:

-

Cause: Incomplete activation of Mg or wet reagents/glassware.

-

Solution: Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask. If it still fails, the solvent or glassware may be wet.

-

-

Formation of a White Precipitate:

-

Cause: Likely magnesium salts (MgBr₂) or potentially the Grignard reagent itself if the concentration is too high.

-

Solution: Add more anhydrous THF to aid solubility. Ensure rigorous anhydrous conditions.

-

-

Low Yield of Desired Product in Subsequent Reaction:

-

Cause: Incomplete formation of the Grignard reagent or significant side reactions (e.g., Wurtz coupling).

-

Solution: Ensure the reaction goes to completion by extending the reflux time. Consider using the LiCl additive to improve reactivity and minimize side reactions. Always titrate the Grignard solution to know the exact amount of active reagent.

-

Safety Precautions

-

Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Always use fresh, inhibitor-free solvent or test for peroxides before use.

-

Pyrophoric Nature: While the Grignard solution itself is not typically pyrophoric, it is highly reactive. The reaction can be exothermic and should be controlled with careful addition and cooling if necessary.

-

Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the solution to a stirred, cooled solution of a protic source, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl. Never add water directly to the Grignard reagent.

-

Inert Atmosphere: All operations should be conducted under an inert atmosphere of argon or nitrogen to prevent reaction with atmospheric oxygen and moisture.

References

-

Wikipedia. Grignard reagent. [Link]

-

Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

Royal Society of Chemistry. The chemistry of the “turbo”-Grignard reagent i-PrMgCl·LiCl. [Link]

-

Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

Chemistry LibreTexts. Grignard Reagents. [Link]

-

Blart, E., et al. Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters. [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

The Organic Chemistry Tutor. Grignard Reagent Reaction Mechanism. YouTube. [Link]

-

University of Wisconsin-Madison, Chem 345. Formation of Grignard Reagents from Organic Halides. [Link]

-

Thorell, D., et al. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Organic Syntheses. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents. [Link]

-

ResearchGate. Discussion on best way to activate magnesium for the grignard reagent. [Link]

-

Journal of the Chemical Society C. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine. [Link]

-

Wikipedia. Hauser base. [Link]

-

ChemistNATE. How to Create a Grignard Reagent ("Preparation"). YouTube. [Link]

-

Journal of the American Chemical Society. Morphological Plasticity of LiCl Clusters Interacting with Grignard Reagent in Tetrahydrofuran. [Link]

-

Wellcome Centre for Anti-Infectives Research. Making a Grignard reagent from elemental magnesium. YouTube. [Link]

-

Vapourtec. Organomagnesiums On-demand. [Link]

-

Krasovskiy, A., et al. LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. [Link]

-

Research and Reviews: Journal of Chemistry. Synthesis and Preparation of Grignard Reagent. [Link]

-

The Journal of Organic Chemistry. C1 Functionalization of β-Carboline via Knochel–Hauser Base-Directed Metalation and Negishi Coupling. [Link]

-

Organic Process Research & Development. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]

- Google Patents. Process for the synthesis of 3-methyl-pyridine.

-

Organic Syntheses. Preparation of tmpMgCl·LiCl. [Link]

-

Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

-

The Reactive Engineer. Grignards on lithium. [Link]

-

ChemBK. 3-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE. [Link]

-

Organic Syntheses. 3-pyridylboronic acid. [Link]

-

PrepChem.com. Synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine. [Link]

Sources

- 1. Grignard reagent - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. rroij.com [rroij.com]

- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective Metalation and Additions [sigmaaldrich.com]

- 17. Hauser base - Wikipedia [en.wikipedia.org]

- 18. vapourtec.com [vapourtec.com]

- 19. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Scientist's Guide to Palladium-Catalyzed Amination of Aryl Bromides

Abstract

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for constructing aryl amine bonds.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions for the amination of aryl bromides. Moving beyond a simple recitation of steps, we will explore the causal relationships between the choice of catalyst, ligand, base, and solvent, empowering the user to optimize reaction conditions, troubleshoot challenges, and adapt protocols for novel substrates.

The Scientific Foundation: Understanding the "Why"

The Buchwald-Hartwig amination has revolutionized aryl amine synthesis by overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[1][3] The reaction couples an aryl halide (in this case, an aryl bromide) with a primary or secondary amine in the presence of a palladium catalyst and a stoichiometric amount of base to form the desired aryl amine.[5]

The Catalytic Cycle: The Engine of the Reaction

A deep understanding of the catalytic cycle is essential for rational optimization. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][7]

-

Generation of the Active Catalyst: The cycle begins with an active, low-valent Pd(0) species. This is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or from a more advanced, air-stable pre-catalyst that readily forms the active species upon exposure to a base.[6]

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. This is a critical, often rate-determining step, resulting in a Pd(II) intermediate.[1] The reactivity order for aryl halides in this step is generally Ar-I > Ar-Br > Ar-Cl.[6]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the bromide anion. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: This final, bond-forming step involves the elimination of the aryl amine product from the palladium-amido complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6] Bulky, electron-rich ligands are crucial for promoting this step.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Core Components: A Rational Approach to Reagent Selection

The success of a Buchwald-Hartwig amination hinges on the judicious selection of its four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Source: Pre-catalysts vs. In-Situ Generation

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to catalyst decomposition.[6] For greater reliability and reproducibility, modern, well-defined palladium pre-catalysts are highly recommended.[8] These are typically air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions.

| Palladium Source | Generation | Pros | Cons |

| Pd(OAc)₂, Pd₂(dba)₃ | In-situ | Inexpensive, readily available. | Unreliable activation, higher catalyst loadings may be needed, sensitive to impurities.[6][8] |

| Buchwald Pre-catalysts | Pre-formed | Air-stable, highly efficient, reliable activation, lower catalyst loadings, broad scope.[6] | Higher cost. |

| [PdCl(allyl)]₂ | In-situ | Common Pd(II) source. | Requires reduction before entering the catalytic cycle.[6] |

Ligands: The Key to Success

The ligand is arguably the most critical component. It stabilizes the palladium center, prevents catalyst decomposition, and crucially, promotes the key steps of oxidative addition and reductive elimination. For the amination of aryl bromides, bulky and electron-rich phosphine ligands are the standard.[1] The choice of ligand is highly dependent on the nature of the amine coupling partner.[9]

| Ligand Class | Example(s) | Typical Amine Substrates | Rationale |

| Biaryl Monophosphines | XPhos, SPhos, RuPhos | Primary amines, secondary cyclic & acyclic amines, anilines. | Steric bulk accelerates reductive elimination and prevents catalyst dimerization.[1] |

| Dialkylbiaryl Phosphines | BrettPhos, tBuXPhos | Sterically hindered primary and secondary amines. | Increased steric hindrance and electron-donating ability facilitate challenging couplings.[7] |

| Chelating Diphosphines | BINAP, dppf | Used in earlier generation systems, still effective for some applications.[5][10] | The defined bite angle can influence reactivity and stability.[11] |

Base: The Proton Manager

The base's primary role is to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate. The choice of base is a balance between reactivity and substrate compatibility.

-

Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most commonly used base for aryl bromide aminations.[6] Others include lithium bis(trimethylsilyl)amide (LHMDS) and potassium phosphate (K₃PO₄). These strong bases are effective but can be incompatible with base-sensitive functional groups (e.g., esters, enolizable ketones).[7]

-

Weaker Inorganic Bases: For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be employed, though this may require higher reaction temperatures or longer reaction times.[6]

Solvent: Creating the Right Environment

The solvent must be capable of dissolving the reactants and catalyst system at the desired reaction temperature. Crucially, it must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

-

Common Solvents: Aprotic, non-polar, or weakly polar solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most frequently used.[6][12] Ethereal solvents like cyclopentyl methyl ether (CPME) or tert-amyl alcohol are also effective.[6]

-

Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium center and inhibit catalysis.[6]

General Protocol: Palladium-Catalyzed Amination of an Aryl Bromide

This protocol provides a reliable starting point for the coupling of a generic aryl bromide with a primary or secondary amine. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Caption: A standard workflow for a Buchwald-Hartwig amination experiment.

Materials & Reagents

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos, 0.012-0.024 mmol, 1.2-2.4 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (or Dioxane), ~5 mL (to make a ~0.2 M solution)

-

Reaction vessel (e.g., oven-dried Schlenk tube or vial with a screw cap and septum)

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Vessel Preparation: Place a magnetic stir bar into the reaction vessel. If using solids, add the aryl bromide, palladium pre-catalyst, and base to the vessel inside a glovebox. If a glovebox is not available, add the solids to the vessel on the bench, then seal it with a septum.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with inert gas three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Toluene) via syringe. If the amine is a liquid, add it via syringe. If the amine is a solid, it should have been added in Step 1.

-

Reaction: Place the sealed vessel in a pre-heated heating block or oil bath set to the desired temperature (typically 80-110 °C).[6] Stir vigorously for the required time (typically 4-24 hours).

-

Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filtration: Filter the mixture through a short pad of Celite® or silica gel to remove the palladium catalyst and inorganic salts.[13] Wash the pad with additional solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water or brine to remove any remaining base or salt byproducts. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst (oxygen/water contamination). | Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. Use a fresh bottle of solvent and a reliable pre-catalyst. |

| Poor solubility of reagents. | Screen alternative solvents or solvent mixtures.[6] | |